3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol
Description
Historical Context and Discovery
The compound 3,5-dibromo-6-(trifluoromethyl)pyridin-2-ol emerged as part of broader efforts in the early 21st century to develop halogenated pyridine derivatives for pharmaceutical and materials science applications. Its synthesis aligns with advancements in selective halogenation techniques, particularly methods involving bromination of trifluoromethyl-substituted pyridines. While no single publication claims its discovery, patent filings from 2004–2015 describe analogous synthetic routes for dibromo-trifluoromethylpyridines, suggesting industrial interest in this structural motif. The compound’s CAS registry (741737-00-8) was assigned in 2004, coinciding with increased research into fluorinated heterocycles.
Nomenclature and Classification
Systematic Name :
this compound
Alternative Designations :
Classification :
- Halogenated heterocyclic compound
- Substituted 2-hydroxypyridine
- Bromo-trifluoromethylpyridine derivative
The compound belongs to the pyridinone family, characterized by a hydroxyl group at the 2-position and a non-aromatic lactam structure.
Registry Numbers and Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry | 741737-00-8 | |
| PubChem CID | 70701171 (isomeric form) | |
| MDL Number | MFCD11847906 | |
| Molecular Formula | C₆H₂Br₂F₃NO | |
| Molecular Weight | 320.89 g/mol |
The InChIKey ONPVCAKATJHKGR-UHFFFAOYSA-N confirms its unique stereoelectronic configuration.
Position in Halogenated Pyridine Chemistry
This compound exemplifies three key trends in modern halogenated pyridine chemistry:
- Dual Halogenation : Concurrent bromination at positions 3 and 5 enhances electrophilic substitution potential while maintaining ring stability.
- Fluorine Integration : The trifluoromethyl group at C6 introduces strong electron-withdrawing effects (-I), modulating reactivity for cross-coupling reactions.
- Tautomerism : The 2-hydroxypyridine structure exists in equilibrium with its 2-pyridone tautomer, enabling diverse coordination chemistry.
Comparative analysis with simpler analogues:
Significance in Heterocyclic Chemistry Research
The compound’s structural features make it invaluable for:
- Directed C–H functionalization : The hydroxyl and trifluoromethyl groups act as directing meta-stabilizing elements in transition metal catalysis.
- Bioisosteric replacement : Serves as a fluorinated analogue of natural pyridine alkaloids in medicinal chemistry.
- Materials science : Bromine atoms enable polymerization via Ullmann couplings, while the CF₃ group improves thermal stability.
Recent studies highlight its role in synthesizing kinase inhibitors and metal-organic frameworks (MOFs), leveraging both halogen and fluorine interactions.
Properties
IUPAC Name |
3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPVCAKATJHKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695263 | |
| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741737-00-8 | |
| Record name | 3,5-Dibromo-6-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741737-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyridine
Selective bromination at the 3 and 5 positions of pyridine is achieved through electrophilic aromatic substitution. The process often employs brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity. The bromination is facilitated by activating groups or directing effects from existing substituents, usually carried out in inert solvents like acetic acid or dichloromethane.
Trifluoromethylation
The trifluoromethyl group is introduced via radical or nucleophilic pathways. According to recent patents and research, trifluoromethylation often utilizes reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of metal catalysts (e.g., copper, iron) under thermal or photochemical conditions.
Hydroxylation at the 2-Position
Hydroxylation of the pyridine ring to form the pyridin-2-ol is often achieved via directed ortho-lithiation followed by oxidation or through electrophilic substitution using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Specific Synthesis Pathway for 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol
Based on the literature, a plausible synthetic route involves the following steps:
Step 1: Bromination at the 3 and 5 Positions
- Starting with pyridine, selective bromination is performed using bromine or NBS in acetic acid, with temperature control to favor substitution at the 3 and 5 positions. This yields 3,5-dibromopyridine.
Step 2: Trifluoromethylation at the 6-Position
- The dibrominated pyridine is subjected to trifluoromethylation using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a copper catalyst, under reflux conditions, to introduce the trifluoromethyl group at the 6-position.
Step 3: Hydroxylation at the 2-Position
- The final step involves hydroxylation at the 2-position, which can be achieved through directed lithiation followed by oxidation, or via electrophilic substitution with oxidizing agents, to obtain the target compound.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- Selectivity Control: The regioselectivity in bromination and trifluoromethylation is critical. Use of directing groups or protecting groups can enhance selectivity for the 3,5-positions.
- Catalyst Efficiency: Copper catalysts are frequently employed for trifluoromethylation due to their ability to facilitate radical pathways.
- Reaction Optimization: Temperature, solvent choice, and reagent equivalents significantly influence yields and selectivity.
- Purification: Final products are typically purified via recrystallization or chromatography, with distillation employed for volatile intermediates.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 6-(trifluoromethyl)pyridin-2(1H)-one.
Oxidation Reactions: The pyridinone core can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products
Substitution: Products include 3,5-diamino-6-(trifluoromethyl)pyridin-2(1H)-one, 3,5-dithio-6-(trifluoromethyl)pyridin-2(1H)-one, etc.
Reduction: 6-(trifluoromethyl)pyridin-2(1H)-one.
Oxidation: this compound N-oxide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridinols exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups can enhance biological activity, making 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol a candidate for developing new antimicrobial agents. Studies have shown that fluorinated compounds often display improved potency against bacterial strains compared to their non-fluorinated counterparts .
Drug Discovery
The compound serves as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases. For instance, the trifluoromethyl group is known to increase metabolic stability and bioactivity in drug candidates .
Catalytic Applications
Ligand in Catalysis
this compound can act as a ligand in transition metal-catalyzed reactions. The unique electronic properties imparted by the trifluoromethyl group enhance the metal-binding affinity, facilitating reactions such as C-H activation . This makes it valuable in organic synthesis where regioselectivity is crucial.
Material Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Fluorinated compounds are known to improve charge transport properties and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards molecular targets. The compound can interact with proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects and Reactivity
The table below compares key pyridin-2-ol derivatives with structural similarities:
Key Observations
Positional Isomerism :
- The trifluoromethyl group’s position (4 vs. 6) in dibromo derivatives significantly impacts electronic effects. For example, 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol (CAS 109919-34-8) may exhibit weaker hydrogen bonding due to reduced proximity between -CF₃ and -OH groups compared to the target compound .
Halogen vs. The iodo derivative (CAS 300851-88-1) is cost-prohibitive for large-scale use . The nitro group in 3-nitro-5-(trifluoromethyl)pyridin-2-ol (CAS 33252-64-1) enhances thermal stability (mp 189–190°C) but reduces solubility in polar solvents .
Hydroxyl Group Influence: Pyridin-2-ol derivatives (e.g., target compound) exhibit higher solubility in aqueous-organic mixtures compared to non-hydroxylated analogs like 2,3-Dibromo-5-(trifluoromethyl)pyridine (CAS 79623-38-4) .
Biological Activity
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol is a pyridine derivative characterized by the presence of bromine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative data.
The molecular formula of this compound is C7H3Br2F3N2O. Its structure features a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and a trifluoromethyl group at the 6 position. These substitutions significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity towards molecular targets, potentially leading to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer therapies.
- Antimicrobial Activity : It has shown potential in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Anticancer Activity
In studies focusing on cancer cell lines, this compound has exhibited cytotoxic effects. The mechanism appears to involve apoptosis induction in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 10 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound was among the most potent against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics . -
Evaluation of Anticancer Potential :
In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptotic cells after treatment, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other similar compounds. For instance:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3,5-Dichloro-6-(trifluoromethyl)pyridin-2-ol | Chlorine instead of bromine | Moderate antibacterial activity |
| 3-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one | Single bromine atom | Lower cytotoxicity |
Q & A
Q. What are the recommended synthetic routes for 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol, and how can regioselectivity be ensured during halogenation?
- Methodological Answer : The compound can be synthesized via sequential halogenation of a pyridin-2-ol precursor. For regioselective bromination, directing groups or steric effects play critical roles. For example, the trifluoromethyl group at position 6 acts as an electron-withdrawing group, directing bromination to positions 3 and 4. A two-step protocol involving bromination with N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in a polar aprotic solvent like DMF is recommended. Reaction progress should be monitored via TLC (Rf values) and HRMS for intermediate validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., expected [M+H]+ for C₆H₂Br₂F₃NO is ~349.81).
- ¹H/¹³C NMR : The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and hydroxyl proton (δ ~12–14 ppm in ¹H NMR) are key diagnostic signals.
- X-ray Crystallography : Resolves regiochemical ambiguities by confirming substitution patterns.
- TLC : Use EtOAc/hexanes (1:2) to track reaction progress .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The compound is thermally stable up to 190°C (based on analogs like 3-Nitro-5-(trifluoromethyl)pyridin-2-ol with mp 189–190°C) . Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the trifluoromethyl group. Solubility tests in DMSO (>10 mM) and methanol (<5 mM) guide solvent selection for reactions .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in transition metal-catalyzed C–H activation?
- Methodological Answer : The pyridin-2-ol scaffold serves as a directing ligand for meta-selective C–H functionalization. For example, palladium-catalyzed olefination of arenes can be achieved by coordinating the ligand’s hydroxyl and nitrogen atoms to the metal center, enhancing regioselectivity. Optimize ligand-to-metal ratios (1:1 to 1:2) and evaluate catalytic turnover via GC-MS or ¹⁹F NMR kinetics .
Q. What mechanistic insights explain contradictory reactivity in cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling (e.g., preferential substitution at Br-3 vs. Br-5) may arise from steric hindrance or electronic effects. Computational DFT studies can map charge distribution, revealing higher electrophilicity at Br-3. Experimentally, compare coupling yields using Pd(PPh₃)₄ vs. XPhos ligands under microwave irradiation (80–120°C, 1–4 h) .
Q. How to address low yields in nucleophilic aromatic substitution (SNAr) reactions with this compound?
- Methodological Answer : Low yields often stem from poor leaving-group activation. Enhance reactivity by:
- Using Cs₂CO₃ as a base in DMF at 80°C to deprotonate the hydroxyl group, increasing electron deficiency.
- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Validating intermediates via in situ IR spectroscopy to monitor nitrile or amine incorporation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
